Validated Antifungal Pharmacophore: Scaffold-Dependent Activity Demonstrated by the ME1111 Clinical Candidate
The 2-(1H-pyrazol-1-yl)phenol scaffold is the pharmacophoric core of ME1111 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol), a clinical-stage topical antifungal agent. ME1111 demonstrates potent in vitro activity against Trichophyton rubrum and Trichophyton mentagrophytes with an MIC range of 0.12–0.5 mg/L and an MIC₅₀/MIC₉₀ of 0.5 mg/L for both species [1]. Comparator drugs ciclopirox (8% lacquer) and amorolfine (5% lacquer) showed no activity under identical nail penetration assay conditions, while ME1111 inhibited fungal growth in a dose-dependent manner [1]. The 2-(pyrazol-1-yl)phenol backbone is explicitly claimed as the essential skeleton in US Patent 8,889,727 B2, where derivatives with alternative heterocycle connectivity are excluded from the scope of anti-Trichophyton agents [2]. This scaffold-dependence means that generic substitution with imidazole or pyridine analogs cannot be assumed to retain antifungal activity without independent validation.
| Evidence Dimension | In vitro antifungal activity against Trichophyton spp. (MIC) |
|---|---|
| Target Compound Data | ME1111 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol): MIC range 0.12–0.5 mg/L; MIC₅₀/MIC₉₀ = 0.5 mg/L |
| Comparator Or Baseline | Ciclopirox 8% lacquer: no activity detected in nail penetration assay; Amorolfine 5% lacquer: no activity detected in nail penetration assay |
| Quantified Difference | ME1111 demonstrates dose-dependent antifungal activity under conditions where comparator lacquers show zero detectable inhibition |
| Conditions | In vitro MIC assay against T. rubrum and T. mentagrophytes clinical isolates from Japan and reference strains; TurChub nail penetration assay |
Why This Matters
The 2-(pyrazol-1-yl)phenol scaffold is the validated core for antidermatophyte drug development; procurement of this scaffold is essential for SAR programs targeting onychomycosis.
- [1] Tabata Y, Takei-Masuda N, Kaneda K, et al. Characterization of Antifungal Activity and Nail Penetration of ME1111, a New Antifungal Agent for Topical Treatment of Onychomycosis. Antimicrob Agents Chemother. 2016;60(2):1035-1039. DOI: 10.1128/AAC.01739-15. View Source
- [2] Meiji Seika Pharma Co., Ltd. Topical Antifungal Agent. US Patent 8,889,727 B2. Issued November 18, 2014. Claims 1–4: compound having the skeleton of 2-(1H-pyrazol-1-yl)phenol. View Source
